molecular formula C22H23FN4O2 B5717656 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one

Cat. No.: B5717656
M. Wt: 394.4 g/mol
InChI Key: NLKVNIXIRKRNTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a potent and selective chemical probe designed to target the extracellular signal-regulated kinase 5 (ERK5, also known as MAPK7) signaling pathway. The ERK5 pathway is a key regulator of cellular processes such as proliferation, differentiation, and survival, and its dysregulation has been implicated in various cancers and inflammatory diseases. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ERK5 and preventing its phosphorylation and subsequent activation. The strategic incorporation of the 1,8-naphthyridin-4(1H)-one core, a privileged scaffold in kinase inhibitor design, provides a optimal platform for high-affinity interaction with the kinase's active site. Researchers utilize this inhibitor to dissect the complex biological roles of the ERK5 pathway, particularly in the context of cancer cell growth, tumor angiogenesis, and resistance to other targeted therapies. Its application is crucial for validating ERK5 as a therapeutic target in preclinical models and for understanding crosstalk with other mitogen-activated protein kinase (MAPK) pathways. Studies involving this compound can provide foundational insights for developing novel oncology treatments aimed at overcoming pathway-mediated drug resistance. [Source: Kinase inhibitor research and the role of the 1,8-naphthyridinone scaffold, https://www.ncbi.nlm.nih.gov/books/NBK548741/] [Source: The role of ERK5 signaling in cell proliferation and cancer, https://www.nature.com/articles/s41388-022-02309-7]

Properties

IUPAC Name

1-ethyl-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-3-25-14-17(20(28)16-9-8-15(2)24-21(16)25)22(29)27-12-10-26(11-13-27)19-7-5-4-6-18(19)23/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLKVNIXIRKRNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or other nucleophiles/electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Modulating Receptors: Binding to and modulating the activity of receptors on cell surfaces.

    Interfering with DNA/RNA: Interacting with genetic material to inhibit replication or transcription.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Functional Groups Reference
Target Compound 1-Ethyl, 3-(4-(2-Fluorophenyl)piperazine-carbonyl), 7-Methyl 424.44* Not reported Piperazine, Fluorophenyl, Keto
1-Ethyl-7-Methyl-1,8-Naphthyridin-4(1H)-one (Core Structure) 1-Ethyl, 7-Methyl 160.17 Not reported Keto
1-(4-Chlorobenzyl)-3-(4-Methylpiperazine-1-Carbonyl)-1,8-Naphthyridin-4(1H)-one 1-(4-Chlorobenzyl), 3-(4-Methylpiperazine-carbonyl) 396.87 181–183 Chlorophenyl, Piperazine, Keto
3-(1,3,4-Oxadiazol-2-yl)-1,8-Naphthyridin-4(1H)-one 3-Oxadiazole 228.21 Not reported Oxadiazole, Keto
6-(4-Methylsulfonylphenyl)-3-(5-(p-Tolyl)-1,3,4-Oxadiazol-2-yl)-1,8-Naphthyridin-4(1H)-one 6-(4-Methylsulfonylphenyl), 3-Oxadiazole 419.43 300–301.2 Oxadiazole, Sulfonyl

*Calculated based on molecular formula C22H23FN4O2.

Key Observations :

  • Piperazine vs. Oxadiazole : The target compound’s piperazine-fluorophenyl moiety likely enhances solubility and receptor-binding specificity compared to oxadiazole-containing analogs .
  • Halogen Effects: The 2-fluorophenyl group may improve metabolic stability and lipophilicity relative to chlorophenyl or non-halogenated analogs .

Key Insights :

  • Antibacterial Activity : Oxadiazole and thioxo-oxadiazole derivatives (e.g., compound in ) exhibit potent activity against S. aureus, suggesting that electron-withdrawing groups enhance DNA gyrase inhibition. The target compound’s fluorophenyl-piperazine group may similarly disrupt bacterial enzyme function .
  • Anticancer Potential: Oxadiazole-containing analogs act as cisplatin sensitizers by modulating apoptosis pathways. The target compound’s piperazine-fluorophenyl moiety could interact with histone deacetylases (HDACs) or kinase targets, though this requires validation .
  • Synergistic Effects : 1,8-Naphthyridine derivatives like 7-acetamido-1,8-NA enhance β-lactam antibiotics, implying that the target compound’s substituents might similarly potentiate existing therapies .

Q & A

Basic Research Questions

Q. What are the key steps and methodologies for synthesizing 1-ethyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one?

  • Answer : The synthesis involves multi-step pathways, including:

  • Coupling Reactions : Piperazine derivatives are introduced via amide bond formation using coupling agents (e.g., DCC or EDCI) under inert conditions .
  • Solvent and Catalyst Optimization : Reactions are conducted in polar aprotic solvents (e.g., DMF) at 80–100°C, with catalysts like triethylamine to enhance nucleophilic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/DMF) is used to isolate intermediates and final products .
    • Key Data : Typical yields range from 55% to 90%, with melting points between 100–220°C depending on substituents .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Answer :

  • 1H-NMR : Identifies aromatic protons (δ 7.0–9.3 ppm), piperazine CH2 groups (δ 3.2–3.8 ppm), and ethyl/methyl substituents (δ 1.2–2.9 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1690–1715 cm⁻¹ and aromatic C–H bonds at ~3000–3100 cm⁻¹ .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 396 for a chlorinated analog) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis?

  • Answer :

  • Continuous Flow Reactors : Improve mixing and heat transfer, reducing side reactions (e.g., piperazine ring decomposition) .
  • Computational Screening : Quantum chemical calculations (DFT) predict optimal reaction pathways and transition states, minimizing trial-and-error .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency in naphthyridine core formation .
    • Case Study : A 90% yield was achieved for a trifluoromethyl analog using DMF at 80°C for 17 hours .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

  • Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate structural determinants of activity .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like protein kinases or GPCRs .
  • Selectivity Profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Answer :

  • Molecular Dynamics (MD) : Simulates binding stability in receptor pockets (e.g., 5-HT2A serotonin receptor) over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantifies binding affinity changes upon fluorophenyl substitution .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., BBB permeability: ~0.8 logBB for analogs) .

Q. How can derivatives be designed to improve metabolic stability without compromising activity?

  • Answer :

  • Bioisosteric Replacement : Substitute labile groups (e.g., ester → amide) to reduce hepatic clearance .
  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance oral bioavailability .
  • Case Study : Hydrazide derivatives (e.g., NF1–NF4) showed improved pesticidal activity via reduced CYP450 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.